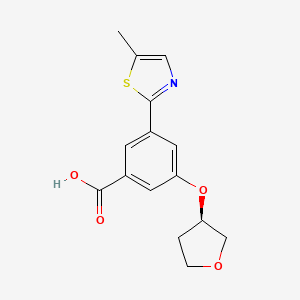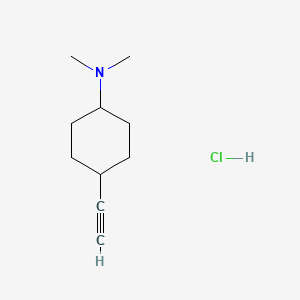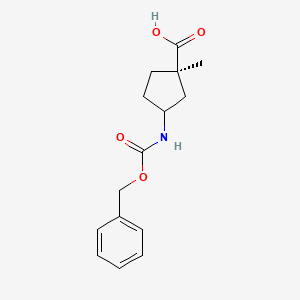
(1R)-1-methyl-3-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3R)-3-(BENZYLOXYCARBONYLAMINO)-1-METHYL-CYCLOPENTANECARBOXYLIC ACID is a chiral compound with potential applications in various fields of chemistry and biology. Its unique structure, featuring a cyclopentane ring substituted with a benzyloxycarbonylamino group and a carboxylic acid group, makes it an interesting subject for synthetic and mechanistic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-(BENZYLOXYCARBONYLAMINO)-1-METHYL-CYCLOPENTANECARBOXYLIC ACID typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Functional Group Introduction: Introduction of the benzyloxycarbonylamino group can be achieved through a series of protection and deprotection steps, often involving reagents like benzyl chloroformate.
Chiral Resolution: The chiral centers are introduced and resolved using chiral catalysts or chiral auxiliaries.
Final Functionalization: The carboxylic acid group is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for chiral resolution.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3R)-3-(BENZYLOXYCARBONYLAMINO)-1-METHYL-CYCLOPENTANECARBOXYLIC ACID can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives like esters or amides.
Reduction: The benzyloxycarbonylamino group can be reduced to form primary amines.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like benzyl chloroformate for protection and deprotection steps.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, and primary amines.
Wissenschaftliche Forschungsanwendungen
(1R,3R)-3-(BENZYLOXYCARBONYLAMINO)-1-METHYL-CYCLOPENTANECARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use as a drug or drug precursor.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R,3R)-3-(BENZYLOXYCARBONYLAMINO)-1-METHYL-CYCLOPENTANECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The benzyloxycarbonylamino group can interact with enzymes and receptors, potentially inhibiting or activating their function. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,3R)-3-(BENZYLOXYCARBONYLAMINO)-1-METHYL-CYCLOHEXANECARBOXYLIC ACID: Similar structure but with a cyclohexane ring.
(1R,3R)-3-(BENZYLOXYCARBONYLAMINO)-1-METHYL-CYCLOPENTANECARBOXYLIC ESTER: Ester derivative of the original compound.
Uniqueness
The uniqueness of (1R,3R)-3-(BENZYLOXYCARBONYLAMINO)-1-METHYL-CYCLOPENTANECARBOXYLIC ACID lies in its specific chiral centers and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C15H19NO4 |
|---|---|
Molekulargewicht |
277.31 g/mol |
IUPAC-Name |
(1R)-1-methyl-3-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-15(13(17)18)8-7-12(9-15)16-14(19)20-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,19)(H,17,18)/t12?,15-/m1/s1 |
InChI-Schlüssel |
ZRHMRTBVOZMPOT-WPZCJLIBSA-N |
Isomerische SMILES |
C[C@]1(CCC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
CC1(CCC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13908915.png)
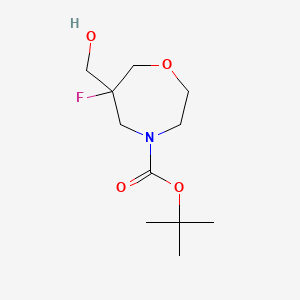

![(4R)-1-Oxa-8-azaspiro[3.5]nonane hemi(oxalic acid)](/img/structure/B13908936.png)



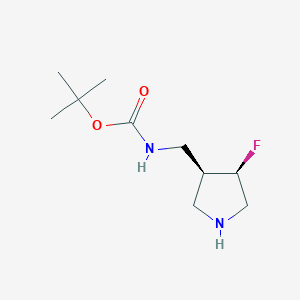
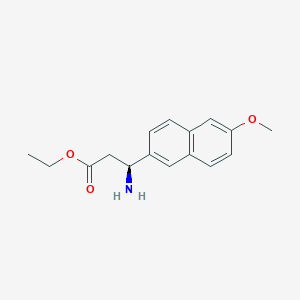

![4-(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B13908964.png)

